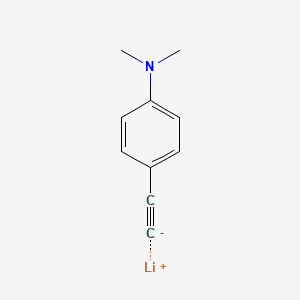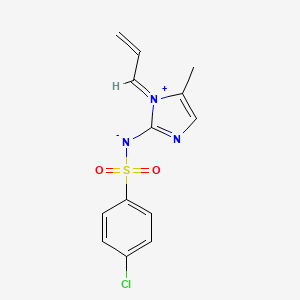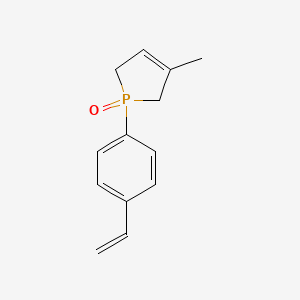
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organic compound with a unique structure that includes a phosphol ring and a vinyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through several routes. One common method involves the reaction of 4-ethenylphenylmagnesium bromide with a suitable phosphine oxide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including bromine and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The vinyl group allows for conjugation with other molecules, facilitating various chemical reactions. The phosphol ring can participate in coordination chemistry, forming complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as:
1-(4-Ethenylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the phosphol ring, which affects its reactivity and applications.
1,2-Bis-(4-ethenylphenyl)ethane: This compound has two ethenylphenyl groups, making it more suitable for polymerization reactions.
The unique structure of this compound, particularly the presence of the phosphol ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
66065-40-5 |
|---|---|
Molekularformel |
C13H15OP |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
1-(4-ethenylphenyl)-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C13H15OP/c1-3-12-4-6-13(7-5-12)15(14)9-8-11(2)10-15/h3-8H,1,9-10H2,2H3 |
InChI-Schlüssel |
QJYAWKCPWSIYEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCP(=O)(C1)C2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



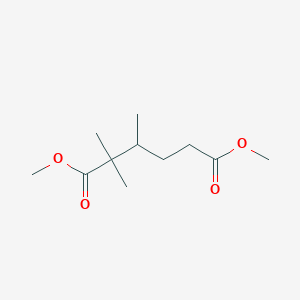
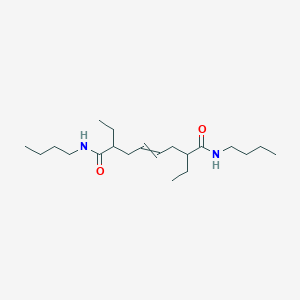
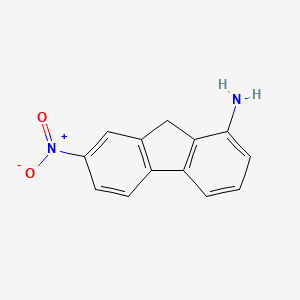
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
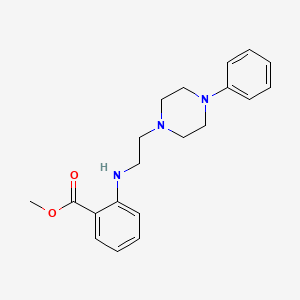
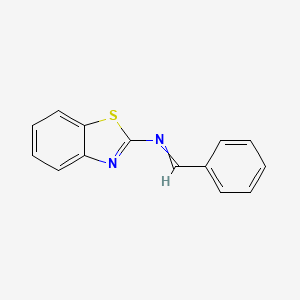
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
